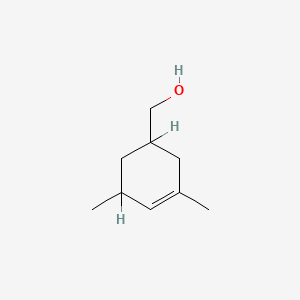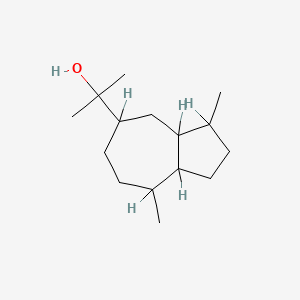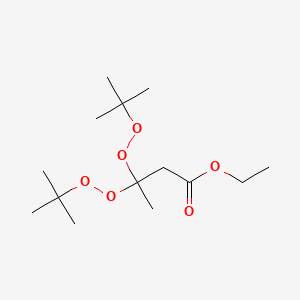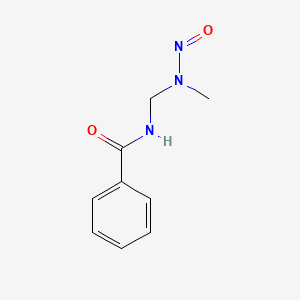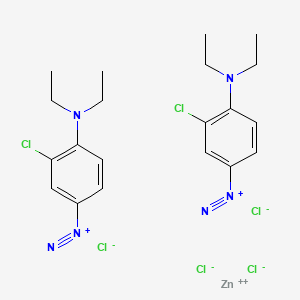
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole (5-CTT) is an important organic compound with a wide range of industrial and scientific applications. It is a member of the thiadiazole family and is an important building block in the synthesis of a variety of heterocyclic compounds. 5-CTT is used in the synthesis of dyes, pharmaceuticals, and other compounds, and is also used in the synthesis of polymers. In recent years, 5-CTT has been studied extensively for its potential to be used in a variety of applications, including as a catalyst in organic synthesis, as an inhibitor of certain enzymes, and as a potential therapeutic agent.
Scientific Research Applications
Antifungal and Antimalarial Applications
- 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole has been explored for its potential as an antifungal agent. Compounds synthesized from it showed significant fungicidal activity, making them suitable for consideration as soil fungicides (Narayanan, Bernstein, & Williams, 1966).
- Additionally, derivatives of this compound have demonstrated remarkable antimalarial activity. This has led to the synthesis of various 5-amino-3-(trichloromethyl, methyl, and 3,4-dichlorophenyl)-1,2,4-thiadiazoles and related compounds for antimalarial studies (Faslager, Johnson, & Werbel, 1973).
Chemical Synthesis and Derivatization
- A continuous flow process for the synthesis and derivatization of 1,2,4-thiadiazole heterocycles, including 5-chloro-3-phenyl-1,2,4-thiadiazole, a derivative of this compound, has been developed. This method focuses on the safe handling of hazardous reagents and by-products (Baumann & Baxendale, 2017).
Fungicidal Properties and Agricultural Applications
- Compounds derived from this compound have been shown to possess fungicidal properties, potentially useful in agriculture. For example, studies have demonstrated their effectiveness against fungi such as Rhizoctonia solani, a major pathogen affecting rice cultivation (Chen, Li, & Han, 2000).
- Moreover, terrazole, a derivative of this compound, has been found to suppress denitrification in soil, showing promise in nitrogen retention in agricultural contexts (Mills & Mcelhannon, 1984).
Crystal Structure Analysis and Biological Activity Assessment
- Studies have also been conducted on the crystal structure and biological activity of thiadiazole-containing compounds. These studies provide insights into the potential of these compounds as fungicides, offering a foundation for developing new fungicidal agents (Fan et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that compounds with a trichloromethyl group are a subclass of the organochlorines . Organochlorines have a wide range of targets, depending on their specific structure and functional groups.
Mode of Action
The trichloromethyl group generally lowers the basicity of organic compounds . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Result of Action
Compounds containing a trichloromethyl group have been used in the synthesis of various derivatives with potential anticancer activity .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds or non-covalent interactions, leading to the modulation of enzyme activity. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of other compounds .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic proteins such as Bax and inhibiting anti-apoptotic proteins like Bcl-2 . Additionally, this compound can influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, resulting in enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450 enzymes, leading to their inhibition and subsequent changes in metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic effects can be observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its biological effects .
Properties
IUPAC Name |
5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4N2S/c4-2-8-1(9-10-2)3(5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARKPJMFLDWCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064021 | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-93-1 | |
| Record name | 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5848-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
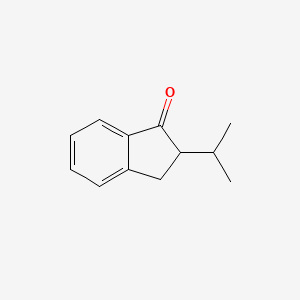
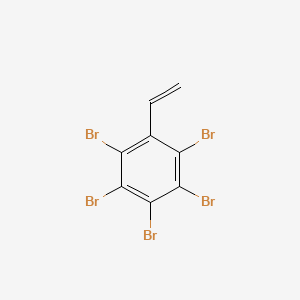
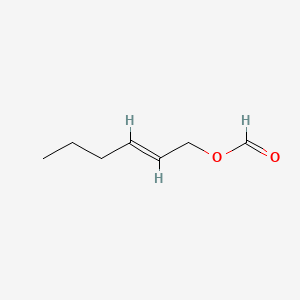
![Nonane, 1,1-bis[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-](/img/structure/B1616155.png)
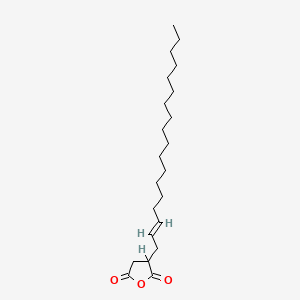
![Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo-](/img/structure/B1616159.png)
